molecular formula C20H19NO4 B3049855 Fmoc-N-(allyl)-glycine CAS No. 222725-35-1

Fmoc-N-(allyl)-glycine

Katalognummer B3049855
CAS-Nummer: 222725-35-1
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: NVNQGCMKCQZFSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Fmoc-N-(allyl)-glycine” is a compound that involves the fluorenylmethyloxycarbonyl (Fmoc) protecting group . The Fmoc group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .


Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . A comparison of three strategies for Fmoc removal using microwave-assisted peptide synthesis showed that the use of 4-methylpiperidine (4MP) or piperazine (PZ) is comparable in terms of efficiency with the use of piperidine (PP) .


Molecular Structure Analysis

The molecular structure of “Fmoc-N-(allyl)-glycine” involves the Fmoc group, which is a fluorenyl group that is highly fluorescent . This property makes it suitable for analysis by reversed phase HPLC .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

“Fmoc-N-(allyl)-glycine” is a white to off-white powder . It should be stored at 0 - 8 C .

Wissenschaftliche Forschungsanwendungen

Synthesis of Peptide Nucleic Acid Monomers

Fmoc-N-(allyl)-glycine, among other derivatives, has been used in the synthesis of peptide nucleic acid (PNA) monomers. These monomers possess bis-N-Boc-protected nucleobase moieties, which upon ester hydrolysis, couple with N-[2-(Fmoc)aminoethyl]glycine allyl ester. This synthesis approach is a viable alternative to the more widely used Fmoc/Bhoc-protected peptide nucleic acid monomers, demonstrating its utility in the solid-phase peptide synthesis of mixed sequence PNA oligomers (Wojciechowski & Hudson, 2008).

Carbohydrate-Based Antitumor Vaccines

The compound has been applied in the synthesis of biologically relevant glycosyl amino acids, particularly in the context of developing carbohydrate-based antitumor vaccines. It involves a cross-metathesis reaction with Fmoc-l-allylglycine benzyl ester, followed by catalytic hydrogenation. This method was also used to afford a hexasaccharide glycosyl amino acid incorporated into a polyvalent antitumor vaccine, highlighting its role in cancer research (Biswas, Coltart, & Danishefsky, 2002).

Solid-Phase Peptide Synthesis

Research has shown that Fmoc-N-(allyl)-glycine and its derivatives are crucial in the preparation of side chain length variants of amino acids like glutamic acid. These derivatives are suitably protected for direct use in Fmoc solid-phase peptide synthesis, demonstrating versatility in synthesizing test sequences and various peptide modifications (Ryan, Zhang, & Kennan, 2005).

Glycopeptide Synthesis

This compound is also utilized in the synthesis of glycopeptides, employing a three-dimensional orthogonal solid-phase strategy with selective allyl removal. This method allows for direct coupling of glycosylamines to the carboxyl function while the peptide is still attached to the resin, facilitating the preparation of complex glycopeptide structures (Kates, Torre, Eritja, & Albericio, 1994).

Safety And Hazards

The safety information according to GHS indicates that “Fmoc-N-(allyl)-glycine” is classified under storage class 10 - 13 Other liquids and solids . It is WGK 3 highly hazardous to water .

Zukünftige Richtungen

Currently, there are limited treatment options for multi-drug resistant breast cancer. Lipid-modified cationic peptides have the potential to reach the mitochondria, which are attractive targets for the treatment of multi-drug resistant (MDR) breast cancer .

Eigenschaften

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(prop-2-enyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-2-11-21(12-19(22)23)20(24)25-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18H,1,11-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNQGCMKCQZFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442903
Record name Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-N-(allyl)-glycine

CAS RN

222725-35-1
Record name Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-N-(allyl)-glycine
Reactant of Route 2
Reactant of Route 2
Fmoc-N-(allyl)-glycine
Reactant of Route 3
Reactant of Route 3
Fmoc-N-(allyl)-glycine
Reactant of Route 4
Reactant of Route 4
Fmoc-N-(allyl)-glycine
Reactant of Route 5
Reactant of Route 5
Fmoc-N-(allyl)-glycine
Reactant of Route 6
Fmoc-N-(allyl)-glycine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.